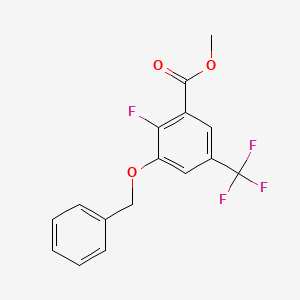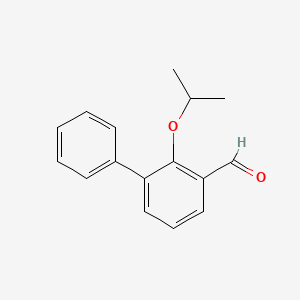
2-Isopropoxybiphenyl-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropoxy-[1,1’-biphenyl]-3-carbaldehyde is an organic compound with a biphenyl core substituted with an isopropoxy group and an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropoxy-[1,1’-biphenyl]-3-carbaldehyde typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of the Isopropoxy Group: The isopropoxy group can be introduced via an etherification reaction using isopropyl alcohol and a suitable base.
Formylation: The aldehyde group can be introduced through a formylation reaction, such as the Vilsmeier-Haack reaction, using reagents like DMF and POCl3.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The isopropoxy group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, thiols, and amines under basic or acidic conditions.
Major Products:
Oxidation: 2-Isopropoxy-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 2-Isopropoxy-[1,1’-biphenyl]-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-Isopropoxy-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Isopropoxy-[1,1’-biphenyl]-3-carbaldehyde depends on its functional groups:
Aldehyde Group: Can form Schiff bases with amines, which are important in various biochemical processes.
Isopropoxy Group: Can participate in ether cleavage reactions under acidic or basic conditions.
Biphenyl Core: Provides a rigid, planar structure that can interact with various molecular targets through π-π stacking and other non-covalent interactions.
Comparison with Similar Compounds
2-Bromo-2’,6’-diisopropoxy-1,1’-biphenyl: Similar biphenyl core with bromine and isopropoxy substituents.
2-Dicyclohexylphosphino-2’,6’-diisopropoxy-1,1’-biphenyl: Contains a phosphine group instead of an aldehyde.
Uniqueness: 2-Isopropoxy-[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of both an isopropoxy group and an aldehyde group on the biphenyl core
Properties
Molecular Formula |
C16H16O2 |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
3-phenyl-2-propan-2-yloxybenzaldehyde |
InChI |
InChI=1S/C16H16O2/c1-12(2)18-16-14(11-17)9-6-10-15(16)13-7-4-3-5-8-13/h3-12H,1-2H3 |
InChI Key |
NXVKYUOTGXYRRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1C2=CC=CC=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[6-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]propanamide](/img/structure/B14771750.png)
![ditert-butyl-[3,6-dimethoxy-2-[3-(4-methoxyphenyl)-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane](/img/structure/B14771755.png)
![Heptanamide, 7-[(aminoiminomethyl)amino]-N-[2-[[4-[(3-aminopropyl)amino]butyl]amino]-1-(hydroxymethyl)-2-oxoethyl]-](/img/structure/B14771761.png)
![(1S,3aS,3bS)-1-hydroxy-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,10H,11H,11aH-cyclopenta[a]phenanthren-7-one](/img/structure/B14771767.png)
![4-(3-Oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoic acid](/img/structure/B14771775.png)
![Benzyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14771781.png)
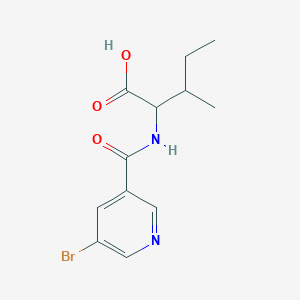
![4,5-Dibromobenzo[d][1,3]dioxole](/img/structure/B14771796.png)
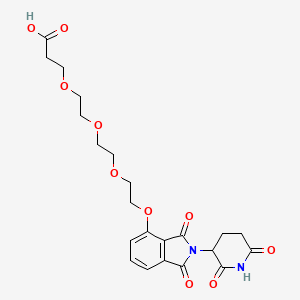
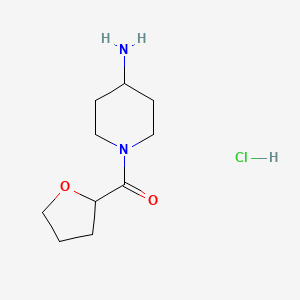
![4,4,5,5-Tetramethyl-2-(7-oxaspiro[3.5]nonan-2-yl)-1,3,2-dioxaborolane](/img/structure/B14771807.png)
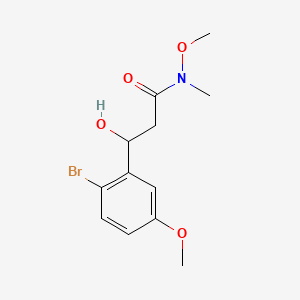
![3-[[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]amino]-4-[[3,5-bis(trifluoromethyl)phenyl]methylamino]cyclobut-3-ene-1,2-dione](/img/structure/B14771815.png)
